2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate is a chemical compound with the molecular formula C6H16N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two amino groups and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Ethylene oxide→2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate
The reaction is usually conducted at elevated temperatures and pressures to facilitate the formation of the product. The reaction mixture is then purified using various techniques such as distillation and recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of 2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using industrial-scale purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The hydroxyethyl and amino groups play a crucial role in these interactions, facilitating the binding of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
2-((2-Hydroxyethyl)amino)ethanol: Similar structure but lacks the aminoacetate group.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups but differs in the arrangement of functional groups.
Uniqueness
2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate is unique due to the presence of both hydroxyethyl and aminoacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate, also known as HEAA (hydroxyethyl aminoacetate), is a chemical compound with the molecular formula C6H16N2O2. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. Its structure features two amino groups and a hydroxyethyl group, which contribute to its reactivity and interactions with biological systems.
The synthesis of HEAA typically involves the reaction of ethylenediamine with ethylene oxide, resulting in a compound that can participate in various chemical reactions, including oxidation, reduction, and substitution. The general reaction can be represented as:
This reaction is usually performed under controlled conditions to ensure high yield and purity. The compound's unique functional groups allow it to serve as a versatile building block in organic synthesis.
Biological Activity Overview
HEAA exhibits a range of biological activities, primarily attributed to its ability to interact with various proteins and enzymes. The following sections detail specific areas of biological activity.
1. Enzyme Interactions
HEAA has been investigated for its role in enzyme mechanisms. Studies suggest that the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially modulating their activity. For example, it has been shown to affect the kinetics of certain hydrolases, which are crucial in metabolic pathways.
2. Antimicrobial Properties
Research indicates that HEAA possesses antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
3. Antioxidant Activity
HEAA has been evaluated for its antioxidant properties. The presence of hydroxyl groups in its structure allows it to scavenge free radicals effectively, which is vital in preventing oxidative stress-related diseases.
Case Studies
Several studies have highlighted the biological activity of HEAA:
- Antimicrobial Efficacy : A study conducted by Wani et al. (2016) assessed the antimicrobial properties of HEAA against ciprofloxacin-resistant Staphylococcus aureus. Results indicated that HEAA could enhance the efficacy of ciprofloxacin by reducing its minimum inhibitory concentration (MIC) significantly .
- Enzyme Modulation : Research published in Science.gov explored the effects of HEAA on cholylglycine hydrolase activity, revealing that modifications in the amino acid moiety influenced enzyme efficiency, thereby showcasing HEAA's potential as a biochemical modulator .
The mechanism by which HEAA exerts its biological effects involves several pathways:
- Protein Binding : The hydroxyethyl and amino groups facilitate binding to protein targets through hydrogen bonding and ionic interactions.
- Enzyme Inhibition : By interacting with specific enzymes, HEAA can inhibit or enhance their activity, impacting metabolic processes.
Comparative Analysis
To better understand the uniqueness of HEAA compared to similar compounds, a comparison table is provided below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Hydroxyethyl + Aminoacetate groups | Antimicrobial, Antioxidant |
2-((2-Hydroxyethyl)amino)ethanol | Hydroxyethyl group only | Limited biological activity |
N,N-bis(2-hydroxyethyl)ethylenediamine | Two hydroxyethyl groups | Enhanced solubility but less activity |
Properties
Molecular Formula |
C6H14N2O3 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethyl 2-aminoacetate |
InChI |
InChI=1S/C6H14N2O3/c7-5-6(10)11-4-2-8-1-3-9/h8-9H,1-5,7H2 |
InChI Key |
HMUOELZXVAAOJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NCCOC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.